N-(2,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide: is a compound that combines the structural features of benzothiadiazole and adamantane. Benzothiadiazole is known for its strong electron-withdrawing properties, making it a valuable component in various electronic and photonic applications . Adamantane, on the other hand, is a rigid, diamondoid structure that imparts stability and unique physical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide typically involves the following steps:
Formation of Benzothiadiazole Derivative: The benzothiadiazole core is synthesized through the diazotization of 2-aminothiophenol followed by cyclization.
Coupling with Adamantane: The adamantane moiety is introduced via a coupling reaction with the benzothiadiazole derivative.
Industrial Production Methods: This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the nitro groups on the benzothiadiazole, converting them to amines.
Substitution: The adamantane core can participate in substitution reactions, where hydrogen atoms are replaced by various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
Chemistry: N-(2,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide is used in the development of photoluminescent materials and organic light-emitting diodes (OLEDs) due to its strong electron-withdrawing properties .
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems .
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors .
Industry: In the industrial sector, the compound is investigated for its use in organic solar cells and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide involves its interaction with electron-rich sites in target molecules. The benzothiadiazole moiety acts as an electron acceptor, facilitating charge transfer processes. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-thiophenecarboxamide .
- N-(2,1,3-benzothiadiazol-5-yl)-4-oxochromene-3-carboxamide .
Uniqueness: N-(2,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide stands out due to the incorporation of the adamantane moiety, which imparts enhanced stability and rigidity to the molecule. This unique combination of benzothiadiazole and adamantane makes it particularly suitable for applications requiring robust and stable materials .
Properties
Molecular Formula |
C17H19N3OS |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H19N3OS/c21-16(18-13-1-2-14-15(6-13)20-22-19-14)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,18,21) |
InChI Key |
YQFSRAZZWDMDFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=NSN=C5C=C4 |
Origin of Product |
United States |
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